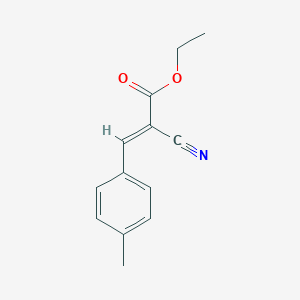

Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637286. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIZDEFOEGGSKX-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201226613 | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2017-88-1, 18300-87-3 | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2017-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ALPHA-CYANO-4-METHYLCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Introduction

Ethyl 2-cyano-3-(4-methylphenyl)acrylate is a versatile organic compound with significant applications in the synthesis of various heterocyclic compounds and as a monomer in the production of cyanoacrylate adhesives.[1][2] Its structure, featuring a conjugated system with electron-donating (methylphenyl group) and electron-withdrawing (cyano and ester groups) moieties, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the widely employed Knoevenagel condensation reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's outcome. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation.[2] This powerful carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, p-tolualdehyde.[2][3] The reaction is typically catalyzed by a weak base, such as an amine or their ammonium salts.[1][4]

Mechanistic Insights: The Role of the Catalyst

The mechanism of the Knoevenagel condensation, particularly when catalyzed by a secondary amine like piperidine, is a well-studied process.[5][6][7] It proceeds through a series of equilibrium steps, culminating in the formation of the α,β-unsaturated product.

The key steps are as follows:

-

Enolate Formation: The basic catalyst, for instance, piperidine, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the presence of two electron-withdrawing groups (cyano and ester). This results in the formation of a resonance-stabilized enolate ion.[4][8]

-

Iminium Ion Formation: Concurrently, the amine catalyst reacts with the carbonyl group of p-tolualdehyde to form a carbinolamine intermediate.[7] This intermediate readily eliminates a molecule of water to generate a highly electrophilic iminium ion.[5][6] Theoretical calculations suggest that the formation of the iminium ion can be the rate-determining step of the overall reaction.[5][6]

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[4][7] This step leads to the formation of an addition intermediate.

-

Elimination and Catalyst Regeneration: The final step involves the elimination of the amine catalyst and a proton to form the carbon-carbon double bond, yielding the desired product, this compound.[5][7] The catalyst is regenerated in this step, allowing it to participate in further reaction cycles.

Visualization of the Reaction Mechanism

The following diagram illustrates the piperidine-catalyzed Knoevenagel condensation for the synthesis of this compound.

Caption: Knoevenagel condensation mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound. It is crucial to perform this synthesis in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Tolualdehyde | 120.15 | 0.50 g | 4.16 mmol |

| Ethyl Cyanoacetate | 113.12 | 0.51 g | 4.51 mmol |

| Ammonium Acetate | 77.08 | 0.32 g | 4.15 mmol |

| Ethanol | 46.07 | 30 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolualdehyde (0.50 g), ethyl cyanoacetate (0.51 g), and ammonium acetate (0.32 g).[9]

-

Solvent Addition: Add 30 mL of ethanol to the flask.[9]

-

Reflux: Heat the reaction mixture to reflux and maintain it for approximately 4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product should precipitate as a solid.[9]

-

Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a mixture of acetonitrile and water (1:4 v/v) to yield the final product as a white solid.[9]

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.[9][10]

Expected Results and Characterization

The reaction typically affords a high yield of the desired product. A reported synthesis following a similar procedure yielded 0.85 g of ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, corresponding to a yield of 94.9%.[9]

Spectroscopic Data for Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: [9]

-

1H NMR (400 MHz, d6-DMSO): δ 8.35 (s, 1H), 7.98 (d, J = 8.0 Hz, 2H), 7.41 (d, J = 8.0 Hz, 2H), 4.32 (q, J = 7.2 Hz, 2H), 2.40 (s, 3H), 1.31 (t, J = 7.2 Hz, 3H).

-

13C NMR (100 MHz, d6-DMSO): δ 161.98, 154.94, 144.39, 130.96, 129.94, 128.68, 115.78, 101.14, 62.24, 21.33, 13.97.

Factors Influencing the Reaction

Several factors can influence the efficiency and outcome of the Knoevenagel condensation:

-

Catalyst: While various bases can be used, the choice of catalyst can affect reaction times and yields.[11][12] Studies have explored a range of catalysts, including piperidine, ammonium acetate, and even ionic liquids, to optimize the reaction conditions.[11][13]

-

Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.[9] Solvent-free conditions, sometimes assisted by microwave irradiation, have also been successfully employed.[2][14]

-

Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[9]

-

Reactant Stoichiometry: Using a slight excess of the active methylene component, ethyl cyanoacetate, can help to drive the reaction to completion.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for achieving high yields and purity. The protocol described in this guide, along with the mechanistic insights, serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted cyanoacrylates by varying the aldehyde and active methylene components, opening up avenues for the development of novel compounds with diverse applications.

References

- Merugu, S., et al. (2024). Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Caribbean Journal of Sciences and Technology, 12(1), 7–9.

- Andrade, C. K. Z., & Rocha, R. O. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300–5307. [Link]

- Andrade, C. K. Z., & Rocha, R. O. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.

- Andrade, C. K. Z., & Rocha, R. O. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

- Organic Chemistry Portal. (n.d.).

- J&K Scientific LLC. (2021).

- Li, Y., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1048. [Link]

- Reddy, B. V. S., et al. (2022). recent developments in knoevenagel condensation reaction: a review. Journal of the Indian Chemical Society. [Link]

- Merugu, S., et al. (2024). KNOEVENGEL CONDENSATION: A REVIEW ON CYANOACRYLATES AND THEIR SYNTHETIC APPLICATIONS. Caribbean Journal of Sciences and Technology. [Link]

- Reddy, B. V. S., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 16(2). [Link]

- Reddy, B. V. S., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México. [Link]

- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a.

- Kumar, S. R., & Leelavathi, P. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 8(2), 793-798. [Link]

- SciELO. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

- ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,...

- Castro Agudelo, J. A., et al. (2018). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.

- PrepChem. (n.d.). Synthesis of (i) Ethyl 2-cyano-3-(4-n-propylphenyl)

- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

- Wang, C., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(54), 30881-30887. [Link]

- Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions.

- Google Patents. (n.d.). WO2014103685A1 - Nitrile compound.

- PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)

- Krejca, J., et al. (2022).

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine.

- Zheng, Y., et al. (2009). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2351. [Link]

- PrepChem. (n.d.). Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)

- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.

- Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. [Link]

- Li, Y., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1048. [Link]

- ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

- ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.

- Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)

- Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91(2), 269-278. [Link]

- Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. jk-sci.com [jk-sci.com]

- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(2017-88-1) IR Spectrum [chemicalbook.com]

- 11. jmcs.org.mx [jmcs.org.mx]

- 12. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 13. researchgate.net [researchgate.net]

- 14. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

An In-Depth Technical Guide to Ethyl 2-cyano-3-(4-methylphenyl)acrylate: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-(4-methylphenyl)acrylate, a member of the cyanoacrylate family, is a versatile organic compound with significant potential in both materials science and drug development. Structurally, it is characterized by an acrylate backbone, a cyano group, and a tolyl moiety. This arrangement of electron-donating (tolyl) and electron-withdrawing (cyano and ester) groups creates a unique electronic and chemical environment, making it a subject of interest for further investigation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and a discussion of its potential applications in the pharmaceutical landscape based on the bioactivity of structurally related compounds.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 2017-88-1 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 86-89 °C | [2] |

| Boiling Point | 160-162 °C at 4 Torr | [2] |

| Solubility | Soluble in ethanol, acetonitrile | [2] |

Spectroscopic Data:

-

¹H NMR (400 MHz, d⁶-DMSO): δ 8.35 (s, 1H), 7.98 (d, J = 8.0 Hz, 2H), 7.41 (d, J = 8.0 Hz, 2H), 7.32 (q, J = 7.2 Hz, 2H), 2.40 (s, 3H), 1.31 (t, J = 7.2 Hz, 3H).[2]

-

¹³C NMR (100 MHz, d⁶-DMSO): δ 161.98, 154.94, 144.39, 130.96, 129.94, 128.68, 115.78, 101.14, 62.24, 21.33, 13.97.[2]

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation. This well-established reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (p-tolualdehyde) in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

p-Tolualdehyde

-

Ethyl cyanoacetate

-

Ammonium acetate (or another suitable base like piperidine)

-

Ethanol (or other suitable solvent)

-

Acetonitrile

-

Water

Procedure:

-

In a round-bottom flask, dissolve p-tolualdehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

-

Add a catalytic amount of ammonium acetate (0.6 eq).

-

Reflux the reaction mixture for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a solid precipitate of the crude product will form.

-

Filter the precipitate and wash it with cold ethanol.

-

Purify the crude product by recrystallization from a mixture of acetonitrile and water (e.g., 1:4 ratio) to yield pure this compound as a white solid.[2]

Causality Behind Experimental Choices:

-

Catalyst: Ammonium acetate acts as a weak base to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate ion which then attacks the electrophilic carbonyl carbon of p-tolualdehyde. Piperidine is another commonly used catalyst for this reaction.

-

Solvent: Ethanol is a common solvent for Knoevenagel condensations as it effectively dissolves the reactants and facilitates the reaction.

-

Reflux: Heating the reaction mixture to its boiling point (reflux) increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.

-

Recrystallization: This purification technique is used to remove any unreacted starting materials and byproducts, resulting in a highly pure final product. The choice of acetonitrile/water as the solvent system is based on the differential solubility of the product and impurities at different temperatures.

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological studies on this compound are limited in the publicly available literature, the broader class of cyanoacrylates and related structures have demonstrated significant potential in medicinal chemistry. This section will explore the plausible therapeutic applications based on structure-activity relationships (SAR) of analogous compounds.[3][4]

Antimicrobial Activity

Ethyl cyanoacrylate, the parent compound, has been shown to possess in vitro bacteriostatic and bactericidal activity, particularly against Gram-positive microorganisms.[5] The mechanism is thought to involve the disruption of the bacterial cell wall or interference with essential cellular processes. The presence of the lipophilic tolyl group in this compound could potentially enhance its ability to penetrate bacterial cell membranes, a key factor in antimicrobial efficacy. Further investigation into the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi is warranted to explore its potential as a novel antimicrobial agent.[6]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of various ethyl 2-cyano-3-arylacrylate derivatives.[7] The α,β-unsaturated carbonyl system in these molecules can act as a Michael acceptor, enabling covalent interaction with biological nucleophiles such as cysteine residues in key enzymes or proteins involved in cancer cell proliferation.

The substitution on the phenyl ring plays a crucial role in modulating the anticancer activity. For instance, derivatives with different substituents have shown varying potencies against different cancer cell lines. While no specific anticancer data for the 4-methylphenyl derivative is available, in silico studies on similar compounds have suggested potential antineoplastic activity, particularly against breast cancer.[7] The methyl group at the para position of the phenyl ring may influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

Potential Mechanism of Action (Hypothetical)

Based on the known activities of related compounds, a plausible mechanism of action for the potential anticancer effects of this compound could involve the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation. The Michael acceptor characteristic of the acrylate moiety is a key feature that could lead to the irreversible inhibition of target proteins.

Caption: Hypothetical mechanism of action for the anticancer activity of this compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its direct biological activities have not been extensively reported, the known pharmacological profiles of structurally related cyanoacrylates suggest a promising potential for this molecule in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. Future research should focus on the systematic in vitro and in vivo evaluation of its biological activities to fully elucidate its therapeutic potential. The exploration of structure-activity relationships by synthesizing and testing a library of related analogs will be crucial in optimizing its efficacy and selectivity for specific biological targets.

References

- BenchChem. (2025). Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ethyl 2-Cyano-3-(3-pyridyl)

- BenchChem. (2025). Unveiling the Biological Potential of Ethyl 2-Cyano-3-(2-furanyl)

- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023).

- Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. (2025).

- The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)

- Structure Activity Rel

- Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (n.d.).

- Santa Cruz Biotechnology. (n.d.). Ethyl 2-cyano-3-(4-methylphenyl)

- Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1610.

- Patsnap. (2025). What is the structure-activity relationship SAR in drug design?

- Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.

- Zhang, J. P., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o748–o749.

- Manzano, M., et al. (2006). Antimicrobial activity of ethyl-cyanoacrylate against ocular pathogens. Arquivos Brasileiros de Oftalmologia, 69(3), 381-383.

- Niranjan, D., et al. (2019). Quantitative Structure Activity Relationships in Computer Aided Drug Design: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 633-638.

- ChemScene. (n.d.). 18300-87-3 | Ethyl 2-cyano-3-(p-tolyl)

- Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1482.

- On Exploring Structure Activity Rel

- Kumar, A., et al. (2011). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1799.

- de Oliveira, A. C., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.

- Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. (2023). MDPI.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)

- PubChem. (n.d.). (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Benzyl-4-methylbenzenesulfonamide (CAS No. 29708-09-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N-Benzyl-4-methylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and organic synthesis. As a potent and selective inhibitor of skeletal muscle myosin II ATPase activity, understanding its structural and electronic properties through various spectroscopic techniques is crucial for its application and for the development of novel therapeutics.[1][2][3][4][5] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its molecular structure and functional groups.

Molecular Structure and Identification

N-Benzyl-4-methylbenzenesulfonamide, also known as N-Benzyl-p-toluenesulfonamide or BTS, is a sulfonamide derivative with the chemical formula C₁₄H₁₅NO₂S.[1][6][7][8] Its structure consists of a benzyl group and a tosyl (4-toluenesulfonyl) group attached to a nitrogen atom.

Molecular Structure Diagram:

Caption: 2D structure of N-Benzyl-4-methylbenzenesulfonamide.

Spectroscopic Data

The following sections detail the key spectroscopic data for N-Benzyl-4-methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.77 - 7.69 | m | 2H | Ar-H (tosyl, ortho to SO₂) |

| 7.34 - 7.20 | m | 7H | Ar-H (tosyl, meta to SO₂ and benzyl) |

| 4.32 | s | 2H | N-CH₂ |

| 2.43 | s | 3H | Ar-CH₃ |

Note: The provided data is for a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, and has been adapted to represent the expected spectrum of the title compound based on structural similarities. Actual experimental values may vary slightly.[9]

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 143.42 | Ar-C (tosyl, C-SO₂) |

| 137.60 | Ar-C (tosyl, C-CH₃) |

| 136.08 | Ar-C (benzyl, C-CH₂) |

| 129.86 | Ar-CH (tosyl) |

| 128.63 | Ar-CH (benzyl) |

| 128.57 | Ar-CH (benzyl) |

| 127.81 | Ar-CH (benzyl) |

| 127.31 | Ar-CH (tosyl) |

| 49.55 | N-CH₂ |

| 21.65 | Ar-CH₃ |

Note: The provided data is for a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, and has been adapted to represent the expected spectrum of the title compound based on structural similarities. Actual experimental values may vary slightly.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3270 | Medium | N-H Stretch |

| ~3060, 3030 | Medium | C-H Stretch (aromatic) |

| ~2920, 2850 | Medium | C-H Stretch (aliphatic) |

| ~1330, 1160 | Strong | S=O Stretch (asymmetric and symmetric) |

| ~1600, 1495 | Medium | C=C Stretch (aromatic) |

| ~700-800 | Strong | C-H Bending (aromatic) |

Note: Expected characteristic absorption bands based on the functional groups present in N-Benzyl-4-methylbenzenesulfonamide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Benzyl-4-methylbenzenesulfonamide, the molecular weight is 261.34 g/mol .[1][7]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 261

-

Base Peak: m/z = 91 (tropylium ion, [C₇H₇]⁺)

-

Other Fragments:

-

m/z = 155 (tosyl group, [CH₃C₆H₄SO₂]⁺)

-

m/z = 170 ([M-C₇H₇]⁺)

-

m/z = 106 ([C₇H₈N]⁺)

-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: General workflow for NMR spectroscopy.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of solid N-Benzyl-4-methylbenzenesulfonamide onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the ion source of the mass spectrometer (e.g., via direct insertion probe or GC inlet).

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural characterization of N-Benzyl-4-methylbenzenesulfonamide. The NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the IR spectrum identifies the key functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation pattern, further corroborating the structure. This comprehensive spectroscopic profile is essential for the quality control, reaction monitoring, and further investigation of this important molecule in various scientific and industrial applications.

References

- SpectraBase. N-benzyl-p-toluenesulfonamide. [Link]

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

- SpectraBase. N-benzyl-p-toluenesulfonamide ¹³C NMR Spectrum. [Link]

- SpectraBase. N-benzyl-p-toluenesulfonamide Mass Spectrum (GC). [Link]

- PubChem. p-Toluenesulfonamide, N-benzyl-. [Link]

- ChemBK. N-BENZYL-4-METHYL-BENZENESULFONAMIDE. [Link]

- Stenfors, B. A., Ngassa, F. N., & Quainoo, S. K. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

- Chem-Impex. N-Benzyl-p-toluenesulfonamide. [Link]

- NIST. Benzenesulfonamide, 4-methyl-. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. p-Toluenesulfonamide, N-benzyl- | C14H15NO2S | CID 95801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-cyano-3-(4-methylphenyl)acrylate, a compound of interest in organic synthesis and material science. We will delve into the theoretical underpinnings of chemical shifts and coupling constants observed in the spectra, supported by experimental data and established principles. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of NMR spectral interpretation for moderately complex organic molecules.

Introduction: The Structural Elucidation Challenge

This compound is a substituted acrylate, the synthesis of which is often achieved via Knoevenagel condensation. Its structure incorporates several key functional groups: an ethyl ester, a nitrile, an alkene, and a para-substituted benzene ring. The electronic interplay between these groups creates a distinct magnetic environment for each nucleus, which is precisely mapped by NMR spectroscopy. Understanding these spectral signatures is crucial for confirming the compound's identity, purity, and stereochemistry.

The power of NMR lies in its ability to probe the local electronic environment of individual nuclei. The chemical shift (δ) of a nucleus is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups.[1] Furthermore, spin-spin coupling, or J-coupling, provides through-bond connectivity information, revealing which nuclei are adjacent to one another in the molecular framework.[2]

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure the accuracy and reliability of the spectral data presented, a standardized experimental protocol is paramount. The following methodology outlines the steps for preparing the sample and acquiring the NMR spectra.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. Its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak make it a suitable choice. It is important to be aware that solvent choice can influence chemical shifts due to varying intermolecular interactions.[3][4]

-

Concentration: A solution of approximately 10-20 mg of this compound is prepared in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz NMR spectrometer is used for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR:

-

Number of scans: 1024-2048 (due to the lower natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled (to simplify the spectrum to single lines for each unique carbon)

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic, vinylic, and ethyl groups.

Spectral Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 8.35 | Singlet | - | 1H | Vinylic Proton |

| H-b | 7.98 | Doublet | 8.0 | 2H | Aromatic Protons (ortho to acrylate) |

| H-c | 7.41 | Doublet | 8.0 | 2H | Aromatic Protons (ortho to methyl) |

| H-d | 4.32 | Quartet | 7.2 | 2H | Methylene Protons (-OCH₂CH₃) |

| H-e | 2.40 | Singlet | - | 3H | Methyl Protons (-CH₃ on ring) |

| H-f | 1.31 | Triplet | 7.2 | 3H | Methyl Protons (-OCH₂CH₃) |

Data sourced from experimental findings reported in the literature.[5][6]

Detailed Interpretation

-

Vinylic Proton (H-a): The singlet at 8.35 ppm is assigned to the vinylic proton. Its downfield shift is attributed to the deshielding effects of the adjacent electron-withdrawing cyano and ester groups, as well as the anisotropic effect of the benzene ring. The absence of splitting indicates no adjacent protons within a three-bond distance. The E-configuration of the double bond is confirmed by this characteristic chemical shift.[6]

-

Aromatic Protons (H-b and H-c): The two doublets at 7.98 ppm and 7.41 ppm correspond to the protons on the para-substituted benzene ring. The protons ortho to the electron-withdrawing acrylate group (H-b) are more deshielded and thus resonate further downfield.[7] The protons ortho to the electron-donating methyl group (H-c) are more shielded and appear at a higher field. The coupling constant of 8.0 Hz is typical for ortho-coupling in a benzene ring.

-

Ethyl Group Protons (H-d and H-f): The quartet at 4.32 ppm and the triplet at 1.31 ppm are characteristic of an ethyl group attached to an electronegative oxygen atom. The methylene protons (H-d) are deshielded by the adjacent oxygen, resulting in a downfield shift. They are split into a quartet by the three neighboring methyl protons (H-f). Conversely, the methyl protons (H-f) are split into a triplet by the two adjacent methylene protons (H-d). The coupling constant of 7.2 Hz is consistent for this type of vicinal coupling.[8]

-

Methyl Phenyl Protons (H-e): The singlet at 2.40 ppm is assigned to the protons of the methyl group attached to the benzene ring. The integration of three protons confirms this assignment.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Spectral Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 161.98 | Carbonyl Carbon (C=O) |

| 154.94 | Vinylic Carbon (C-β) |

| 144.39 | Aromatic Carbon (C-para, attached to methyl) |

| 130.96 | Aromatic Carbon (C-ortho to acrylate) |

| 129.94 | Aromatic Carbon (C-ipso, attached to acrylate) |

| 128.68 | Aromatic Carbon (C-ortho to methyl) |

| 115.78 | Cyano Carbon (C≡N) |

| 101.14 | Vinylic Carbon (C-α) |

| 62.24 | Methylene Carbon (-OCH₂) |

| 21.33 | Methyl Carbon (-CH₃ on ring) |

| 13.97 | Methyl Carbon (-OCH₂CH₃) |

Data sourced from experimental findings reported in the literature.[5][6]

Detailed Interpretation

-

Carbonyl Carbon: The signal at 161.98 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded.

-

Vinylic Carbons: The vinylic carbon β to the carbonyl group (C-β) appears at 154.94 ppm, being deshielded by the adjacent aromatic ring. The α-carbon (C-α) at 101.14 ppm is significantly shielded due to the electron-donating effect of the cyano group through resonance.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating methyl group (C-para) is found at 144.39 ppm. The carbons ortho to the electron-withdrawing acrylate group are at 130.96 ppm, while those ortho to the methyl group are at 128.68 ppm. The ipso-carbon, attached to the acrylate group, is at 129.94 ppm. These assignments are consistent with established substituent effects on benzene ring chemical shifts.[9][10]

-

Cyano Carbon: The nitrile carbon resonates at 115.78 ppm, a typical region for this functional group.

-

Ethyl Group Carbons: The methylene carbon of the ethyl group, being attached to oxygen, is deshielded and appears at 62.24 ppm. The terminal methyl carbon is found further upfield at 13.97 ppm.

-

Methyl Phenyl Carbon: The carbon of the methyl group on the benzene ring is observed at 21.33 ppm.

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the discussed assignments, the following diagrams are provided.

Figure 1: Molecular structure of this compound with proton assignments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when analyzed systematically, provide a definitive confirmation of its molecular structure. The chemical shifts and coupling patterns are in excellent agreement with theoretical predictions based on the electronic effects of the various functional groups. This guide serves as a practical example of how to approach the interpretation of NMR spectra for organic molecules, emphasizing the importance of understanding the underlying principles of chemical shielding, deshielding, and spin-spin coupling. For researchers in the field, a thorough grasp of these concepts is essential for the successful characterization of novel compounds.

References

- Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR: Novice Level, Spectrum 17.

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?

- AIP Publishing. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- National Institutes of Health. (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.

- Acta Crystallographica Section E. (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.

- Wikipedia. (n.d.). J-coupling.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. J-coupling - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. hnl17_sln.html [ursula.chem.yale.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

The Knoevenagel Condensation: A Technical Guide to the Synthesis of Substituted Cyanoacrylates for Advancing Drug Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the Knoevenagel condensation for the synthesis of substituted cyanoacrylates. This powerful carbon-carbon bond-forming reaction is pivotal in creating a diverse array of functionalized molecules with significant applications in the pharmaceutical and biomedical fields. This document provides a detailed examination of the reaction mechanism, an analysis of various catalytic systems, and practical, step-by-step experimental protocols.

Introduction: The Enduring Relevance of the Knoevenagel Condensation

First reported by Emil Knoevenagel in 1894, the Knoevenagel condensation is a modification of the aldol condensation and has become a cornerstone of organic synthesis for forming C-C bonds.[1][2] The reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2] Its significance in drug development is underscored by its utility in synthesizing key intermediates and complex molecules, including various heterocyclic compounds of biological importance.[1][3] Substituted cyanoacrylates, a prominent class of molecules synthesized via this route, are not only known for their use as "super glues" but also possess valuable properties for medical applications, such as tissue adhesives and drug delivery systems.[1][4] The biocompatibility and tunable properties of substituted cyanoacrylates make them a compelling area of research for pharmaceutical and biomedical applications.[5][6][7]

Mechanistic Insights: The Pathway to Cyanoacrylate Formation

The Knoevenagel condensation for the synthesis of substituted cyanoacrylates proceeds through a well-established, base-catalyzed mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and achieving desired product yields.

The reaction is initiated by the deprotonation of the active methylene compound, typically an alkyl cyanoacetate, by a base to form a resonance-stabilized carbanion (enolate).[4] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate.[8][9] Subsequent protonation of the intermediate yields an aldol-type addition product, which then undergoes dehydration to form the final α,β-unsaturated cyanoacrylate.[4] The removal of the water by-product is often necessary to drive the reaction to completion and prevent the reverse reaction.[1]

Caption: Figure 1: Generalized Mechanism of the Knoevenagel Condensation for Cyanoacrylate Synthesis.

Core Components and Catalysis: A Universe of Possibilities

The versatility of the Knoevenagel condensation lies in the wide variety of reactants and catalysts that can be employed, allowing for the synthesis of a vast library of substituted cyanoacrylates.

The Active Methylene Compound

The choice of the active methylene compound is fundamental to the structure of the resulting cyanoacrylate. Ethyl cyanoacetate and methyl cyanoacetate are the most commonly used starting materials.[1] However, a range of other cyanoacetates with varying alkyl chains can be utilized to impart specific properties to the final product, such as increased flexibility or biocompatibility in the case of 2-methoxyethyl 2-cyanoacrylate.[4]

The Carbonyl Compound

A diverse array of aldehydes and ketones can participate in the Knoevenagel condensation. Aromatic aldehydes, including those with electron-donating or electron-withdrawing substituents, are frequently used.[8] Aliphatic and heterocyclic aldehydes are also suitable substrates.[10] The nature of the carbonyl compound directly influences the substitution pattern and, consequently, the chemical and biological properties of the synthesized cyanoacrylate.

Catalytic Systems: The Engine of the Reaction

The catalyst plays a pivotal role in the Knoevenagel condensation, influencing reaction rates, yields, and selectivity.[1] A wide spectrum of catalysts has been successfully employed.

-

Base Catalysts: Weak bases are the traditional catalysts for this reaction.[2] Amines such as piperidine, triethylamine, and diisopropylethylamine are commonly used.[1] More recently, ionic liquids like diisopropylethylammonium acetate (DIPEAc) have been shown to be highly effective, offering advantages such as shorter reaction times and high yields.[8][11]

-

Lewis Acid Catalysts: Lewis acids can also promote the Knoevenagel condensation, often under mild conditions.[1]

-

Organocatalysts: Proline and other amino acids have been utilized as efficient and environmentally benign catalysts.[8]

-

"Green" Catalysts: In a push towards more sustainable chemistry, researchers have explored the use of unconventional catalysts, such as a water extract of onion, which has been shown to effectively catalyze the reaction.[12]

-

Phosphane Catalysts: Triphenylphosphine (TPP) has been demonstrated as an efficient catalyst for the solvent-free Knoevenagel condensation, leading to excellent yields of (E)-isomers.[10]

Experimental Protocols and Data

The following section provides detailed, step-by-step methodologies for the synthesis of substituted cyanoacrylates, along with representative data to guide experimental design.

General Procedure for the Synthesis of Substituted Cyanoacrylates using DIPEAc as a Catalyst[9]

This protocol is adapted from a study by Bolikolla and Merugu, which highlights an efficient method using an ionic liquid catalyst.[8]

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

-

Dichloromethane (MDC) as solvent (optional, for work-up)

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

In a round-bottom flask, combine the substituted aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).

-

Add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at 70°C.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If necessary, dissolve the mixture in a minimal amount of dichloromethane and purify by column chromatography on silica gel to afford the pure substituted cyanoacrylate.

Data Summary:

The following table summarizes the yields for the synthesis of various substituted cyanoacrylates using the DIPEAc-catalyzed protocol.[8]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 91 |

| 2 | 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 96 |

| 3 | 4-Methylbenzaldehyde | Ethyl 2-cyano-3-(4-methylphenyl)acrylate | 92 |

| 4 | 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 94 |

| 5 | 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 95 |

| 6 | 2-Naphthaldehyde | Ethyl 2-cyano-3-(naphthalen-2-yl)acrylate | 90 |

Microwave-Assisted Solvent-Free Synthesis of α-Cyanoacrylates[14]

This protocol, adapted from Bhuiyan et al., offers a rapid and environmentally friendly approach to cyanoacrylate synthesis.[13]

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Ammonium acetate (NH₄OAc) (catalytic amount)

Procedure:

-

In a microwave-safe vessel, mix the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and a catalytic amount of ammonium acetate.

-

Irradiate the mixture in a microwave oven (e.g., at 800 W) for a short duration (typically 20-60 seconds).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and purify the product, for instance, by recrystallization from a suitable solvent like ethanol.

Data Summary:

The following table presents the yields and reaction times for the microwave-assisted synthesis of selected α-cyanoacrylates.[13]

| Entry | Aldehyde | Reaction Time (sec) | Yield (%) |

| 1 | Benzaldehyde | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | 20 | 95 |

| 3 | 4-Nitrobenzaldehyde | 20 | 98 |

| 4 | 4-Hydroxybenzaldehyde | 40 | 90 |

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of substituted cyanoacrylates.

Caption: Figure 2: General Experimental Workflow.

Applications in Drug Development and Beyond

Substituted cyanoacrylates are more than just chemical curiosities; they are valuable building blocks with diverse applications in the pharmaceutical and medical fields.

-

Tissue Adhesives: Longer-chain cyanoacrylates, such as 2-octyl cyanoacrylate and n-butyl cyanoacrylate, are widely used as medical adhesives for wound closure, offering advantages over traditional sutures like reduced pain and improved cosmetic outcomes.[1][5][14]

-

Drug Delivery: The tunable properties of cyanoacrylate polymers make them attractive for developing drug delivery systems, including nanoparticles for targeted drug release.

-

Synthesis of Heterocycles: Cyanoacrylates serve as versatile intermediates for the synthesis of a variety of biologically active heterocyclic compounds, such as pyrazoles, benzothiazoles, and pyrroles.[1]

-

Anticancer Activity: Research has shown that certain substituted cyanoacrylate derivatives exhibit promising anticancer activity against various cell lines.[8][11]

Conclusion

The Knoevenagel condensation remains a highly relevant and powerful tool for the synthesis of substituted cyanoacrylates. Its operational simplicity, tolerance of a wide range of functional groups, and the continuous development of more efficient and sustainable catalytic systems ensure its enduring importance in organic synthesis. For researchers and professionals in drug development, a thorough understanding of this reaction provides a gateway to novel molecules with significant potential to address unmet medical needs.

References

- Merugu, S., et al. (2024). Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Caribbean Journal of Sciences and Technology, 12(1), 7–9. [Link]

- Bolikolla, H. B., & Merugu, S. K. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 60-69. [Link]

- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

- Bolikolla, H. B., & Merugu, S. K. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 60-69. [Link]

- Kaliyan, P., Matam, S., & Muthu, S. P. (2019). Water extract of onion catalyzed Knoevenagel condensation reaction: an efficient green procedure for synthesis of α-cyanoacrylonitriles and α-cyanoacrylates. Asian Journal of Green Chemistry, 3(2), 137-152. [Link]

- Bolikolla, H. B., & Merugu, S. K. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

- Afinitica. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

- ResearchGate. (n.d.). Some of the commercially available drugs derived using the Knoevenagel condensation reaction.

- INIS-IAEA. (2024). Improved knoevenagel condensation protocol for the synthesis of cyanoacrylates and their anticancer activity. INIS-IAEA. [Link]

- ResearchGate. (n.d.). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles.

- ResearchGate. (n.d.). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

- RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

- Bhuiyan, M. M. H., et al. (2012). Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates. International Journal of Biosciences, 2(1), 131-137. [Link]

- Merugu, S., et al. (2024). KNOEVENGEL CONDENSATION: A REVIEW ON CYANOACRYLATES AND THEIR SYNTHETIC APPLICATIONS. Caribbean Journal of Sciences and Technology, 12(1). [Link]

- Bolikolla, H. B., & Merugu, S. K. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

- Wikipedia. (n.d.).

- Banaras Hindu University. (n.d.).

- Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

- ResearchGate. (n.d.). recent developments in knoevenagel condensation reaction: a review.

- Der Pharma Chemica. (n.d.). Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Der Pharma Chemica. [Link]

- PMC - NIH. (n.d.).

- ResearchGate. (n.d.). (PDF) Cyano Acrylate Polymers in Medical Applications.

- PMC - NIH. (2019).

- ResearchGate. (n.d.). Examples of Surgical and Medical Applications of Cyanoacrylate Adhesives.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Oral Applications of Cyanoacrylate Adhesives: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 9. jmcs.org.mx [jmcs.org.mx]

- 10. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 12. Water extract of onion catalyzed Knoevenagel condensation reaction: an efficient green procedure for synthesis of α-cyanoacrylonitriles and α-cyanoacrylates [ajgreenchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Use of Cyanoacrylate Adhesives in the Management of Congenital Vascular Malformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate: Starting Materials and Core Methodology

This guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate, a valuable compound in the development of pharmaceuticals and fine chemicals. Our focus is to deliver an in-depth understanding of the requisite starting materials, the underlying reaction mechanism, and a field-proven experimental protocol for its successful synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology.

Introduction and Significance

This compound, with the chemical formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol , is a substituted acrylate derivative.[1][2] Its structure, featuring a cyano group and a substituted phenyl ring, makes it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing cyano and ester groups, combined with the electron-donating methyl-substituted phenyl ring, imparts unique electronic and chemical properties to the molecule. These characteristics are pivotal for its application as a building block in the synthesis of more complex molecules with potential biological activity.

The Knoevenagel Condensation: A Mechanistic Perspective

The primary and most efficient route for the synthesis of this compound is the Knoevenagel condensation .[3][4] This well-established reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. In this specific synthesis, the key reactants are 4-methylbenzaldehyde and ethyl cyanoacetate .

The reaction mechanism is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a basic catalyst, forming a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound. The driving force for the dehydration step is the formation of a highly conjugated system.

A variety of basic catalysts can be employed to facilitate this transformation, including organic bases like piperidine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as well as weaker bases such as ammonium acetate.[4][5][6][7] The choice of catalyst and solvent system can influence the reaction rate and overall yield.

Core Starting Materials: Properties and Considerations

A thorough understanding of the starting materials is fundamental to achieving a successful and reproducible synthesis.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Methylbenzaldehyde |  | C₈H₈O | 120.15 | Aromatic aldehyde, also known as p-tolualdehyde. |

| Ethyl Cyanoacetate |  | C₅H₇NO₂ | 113.11 | An active methylene compound due to the electron-withdrawing effects of the adjacent cyano and ester groups. |

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is a synthesis of established procedures and provides a reliable method for the preparation of this compound.[5]

Materials and Reagents:

-

4-Methylbenzaldehyde (p-Toluic aldehyde)

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol

-

Acetonitrile

-

Water (distilled or deionized)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzaldehyde (0.50 g) and ethyl cyanoacetate (0.51 g) in 30 ml of ethanol.

-

Catalyst Addition: To the stirred solution, add ammonium acetate (0.32 g).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, a solid precipitate of the crude product will form. Cool the mixture to room temperature and then filter the solid using a Buchner funnel.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot acetonitrile and then add water (in a 1:4 acetonitrile to water ratio) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Filter the purified white solid and dry it under vacuum. An expected yield of approximately 0.85 g (94.9%) of this compound can be obtained.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the Knoevenagel condensation of 4-methylbenzaldehyde and ethyl cyanoacetate is a robust and high-yielding reaction. This guide has provided a detailed, evidence-based protocol, grounded in established chemical principles. By understanding the roles of the starting materials and the reaction mechanism, researchers can confidently and efficiently produce this valuable chemical intermediate for a range of applications in drug discovery and materials science.

References

- Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.

- Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

- Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Korean Chemical Society. [Link]

- Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over...

- Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. Royal Society of Chemistry. [Link]

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

- Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)

- (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.

- Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,...

- Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacryl

- (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

- A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates.

- The Knoevenagel reaction between benzaldehyde and ethyl cyanoacetate.

- Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}.

- Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)

- Activities for Knoevenagel condensation of benzaldehyde with ethyl...

- Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

- Transesterification method for making cyanoacrylates.

- Preparation of 2-cyano-3,3-diarylacrylic esters.

- ETHYL α-(HYDROXYMETHYL)

- Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde.

- ethyl (1-phenylethylidene)

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Versatile Chemistry of Ethyl Cyanoacrylates

Sources

- 1. jmcs.org.mx [jmcs.org.mx]

- 2. Drug-induced apoptosis and p53, BCL-2 and BAX expression in breast cancer tissues in vivo and in fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives as potent STAT3-targeting anticolorectal cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial analysis in vitro of ethyl-cyanoacrylate against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparable antibacterial effects and action mechanisms of ethyl cyanoacrylate nanoparticles on Bacillus subtilis and Escherichia coli evaluated by transcriptome and morphological changes - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Cabazitaxel-loaded Poly(2-ethylbutyl cyanoacrylate) nanoparticles improve treatment efficacy in a patient derived breast cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-cyano-3-(4-methylphenyl)acrylate: From Monomer Synthesis to Advanced Polymer Applications

Foreword: Unveiling the Potential of a Unique Cyanoacrylate Monomer

In the vast landscape of polymer chemistry, cyanoacrylates have carved a significant niche, primarily recognized for their remarkable adhesive properties. However, the versatility of this class of monomers extends far beyond commercially available "superglues." Strategic modifications to the molecular architecture of cyanoacrylates can unlock a treasure trove of novel polymers with tailored functionalities. This technical guide delves into the synthesis, polymerization, and potential applications of a particularly promising, yet underexplored monomer: Ethyl 2-cyano-3-(4-methylphenyl)acrylate. The incorporation of the 4-methylphenyl (p-tolyl) group introduces a unique combination of aromaticity and hydrophobicity, paving the way for polymers with distinct thermal, optical, and mechanical properties. This document serves as a comprehensive resource for researchers and professionals in polymer science and drug development, providing both foundational knowledge and advanced insights into the untapped potential of this intriguing monomer.

Monomer Synthesis: The Knoevenagel Condensation Approach

The synthesis of this compound is efficiently achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This method involves the reaction of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, p-tolualdehyde, in the presence of a basic catalyst.

Reaction Mechanism

The reaction proceeds via a well-established mechanism. The basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of p-tolualdehyde. Subsequent dehydration of the resulting aldol addition product yields the desired this compound.

Caption: Knoevenagel condensation for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar cyanoacrylates.[1][2][3][4][5]

Materials:

-

p-Tolualdehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Ice-cold water

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde and a molar equivalent of ethyl cyanoacetate in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

-

Dry the purified product under a vacuum.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Polymerization Methodologies and Potential

This compound, like other cyanoacrylates, is susceptible to polymerization through multiple pathways. The choice of polymerization technique dictates the properties of the resulting polymer and, consequently, its potential applications.

Anionic Polymerization: The Path to High Molecular Weight Adhesives

Anionic polymerization is the most common and rapid method for polymerizing cyanoacrylates.[6] The presence of two electron-withdrawing groups (cyano and ester) makes the double bond highly electrophilic and susceptible to attack by even weak nucleophiles.

Initiation: The polymerization can be initiated by a variety of nucleophiles, including water (moisture), amines, phosphines, and alkoxides.[6] The initiator attacks the β-carbon of the acrylate, generating a resonance-stabilized carbanion.

Propagation: The newly formed carbanion propagates by attacking the β-carbon of another monomer molecule, rapidly forming long polymer chains.

Termination: True termination is often absent in meticulously purified systems, leading to a "living" polymerization. However, in practical applications, termination can occur through reaction with impurities such as acids or other electrophiles.

Caption: General mechanism of anionic polymerization of cyanoacrylates.

Implications for this compound: The anionic polymerization of this monomer is expected to be extremely rapid, yielding high molecular weight polymers. The p-tolyl group is likely to increase the hydrophobicity of the resulting polymer compared to poly(ethyl cyanoacrylate), which could be advantageous for applications requiring moisture resistance.

Radical Polymerization: Crafting Copolymers with Tailored Properties

While less common, radical polymerization of cyanoacrylates is possible, though it often requires acidic conditions to suppress the competing anionic polymerization.[7][8] This method opens the door to copolymerization with a wide range of other vinyl monomers, allowing for the fine-tuning of polymer properties.